molecular formula C10H10N2O2S B2685561 methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1025405-27-9

methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2685561
CAS No.: 1025405-27-9
M. Wt: 222.26
InChI Key: YQWGNCXSSUIHIL-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene and pyrazole are both important classes of heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . The compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate ester to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate include other thiophene and pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2S
  • Molecular Weight : 222.27 g/mol
  • CAS Number : 1025405-27-9

The presence of the methylthiophenyl group is crucial for its biological activity, influencing interactions with various biological targets.

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents. They inhibit key enzymes and pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds can inhibit BRAF(V600E), a mutation commonly associated with melanoma, leading to reduced tumor growth .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
  • Antibacterial Properties : Some studies have indicated that pyrazole derivatives possess antibacterial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications on the pyrazole ring can significantly affect its biological activity:

  • Substituents : The presence of electron-donating groups like methyl enhances the compound's potency against certain targets.
  • Positioning of Functional Groups : The position of substituents on the pyrazole ring influences binding affinity and selectivity towards biological targets .

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy.

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)15Inhibition of BRAF(V600E)
MCF-7 (Breast)20Induction of apoptosis
HeLa (Cervical)25Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The findings showed that it significantly reduced NO levels, indicating strong anti-inflammatory effects.

Treatment Concentration (µM)NO Production (% Inhibition)
1030%
2555%
5080%

Properties

IUPAC Name

methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGNCXSSUIHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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